Welcome to the BenchChem Online Store!
molecular formula C11H17NO3 B8740645 Ethyl 3-amino-5-tert-butylfuran-2-carboxylate CAS No. 216574-60-6

Ethyl 3-amino-5-tert-butylfuran-2-carboxylate

Cat. No. B8740645
M. Wt: 211.26 g/mol
InChI Key: BJJFSTCIGBAXPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06344476B1

Procedure details

To a slurry of sodium hydride (62 mg, 2.6 mmol, 1.1 equiv) in anh. THF (50 mL) was added (Z)-4,4-dimethyl-3-(ethoxycarbonylmethoxy)pentenenitrile (0.50 g, 2.4 mmol). The reaction mixture was stirred for 3 h, treated with a saturated aq. NH4Cl solution (2 mL), and concentrated under reduced pressure. The residue was purified by flash chromatography (50 g SiO2, 10% EtOAc/hex) to afford ethyl 3-amino-5-tert-butylfuran-2-carboxylate (0.44 g, 88%) as a white solid: mp 44-45° C.; TLC (10% EtOAc/hex) Rf0.19; 1H NMR (CDCl3) δ1.26 (s, 9H), 1.36 (t, J=7.0 Hz, 3H), 4.32 (q, J=7.0 Hz, 2H), 4.51 (br s, 2H), 5.75 (s, 1H); FAB-LRMS m/z (rel abundance) 212 (M+H, 100%). Anal. Calcd for C11H17NO3: C, 62.54; H, 8.11; N, 6.63. Found: C, 62.48; H, 8.06; N, 6.61.
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([CH3:17])([CH3:16])/[C:5](/[O:9][CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:6]/[C:7]#[N:8].[NH4+].[Cl-]>C1COCC1>[NH2:8][C:7]1[CH:6]=[C:5]([C:4]([CH3:16])([CH3:17])[CH3:3])[O:9][C:10]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
62 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
CC(/C(=C/C#N)/OCC(=O)OCC)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (50 g SiO2, 10% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C(OC(=C1)C(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.